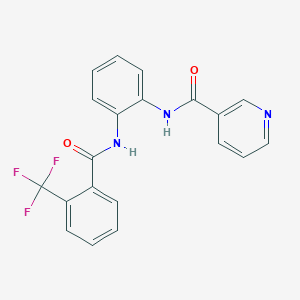
N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide” is a derivative of nicotinamide, which is a class of compounds that have been shown to exhibit cytotoxic activities against human cancer cell lines . This compound has been synthesized and evaluated for its potential cytotoxic activities .
Synthesis Analysis
The synthesis of “N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide” involves the design and evaluation of a set of compounds based on a recently reported CSF-1R inhibitor . The synthesis process was evaluated in vitro for potency and selectivity .Molecular Structure Analysis
The molecular formula of “N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide” is C20H14F3N3O2. The molecular weight is 385.346.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide” include a density of 1.4±0.1 g/cm3, a boiling point of 276.3±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 51.5±3.0 kJ/mol and a flash point of 120.9±27.3 °C .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
- Benzamides and nicotinamides, including compounds similar to N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide, have been found to possess potent anti-inflammatory and antitumor properties. Their primary mechanism of action is regulated by the inhibition at the gene transcription level of NF-kB, which in turn inhibits TNFalpha and induces apoptosis (Pero et al., 1999).
Radiosensitization and Chemosensitization
- These compounds are known for their radio- and chemosensitizing properties, which are important in cancer treatment. Structural analysis has revealed that N-substituted analogs induce cytotoxicity through apoptosis, inhibit cell proliferation, and activate poly ADPRT. This knowledge is vital for drug design aimed at enhancing radiosensitization (Pero et al., 1998).
DNA Repair Enhancement
- Research indicates that benzamide and related compounds can enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes. This suggests a role in DNA repair processes, which is significant in the context of radiation damage and cancer therapy (Miwa et al., 1981).
Corrosion Inhibition
- Nicotinamide derivatives have been studied for their corrosion inhibition effect on mild steel in hydrochloric acid solutions. This application is important in industrial chemistry and materials science (Chakravarthy et al., 2014).
PET Imaging in Melanoma
- Radiofluorinated benzamide and nicotinamide analogues have shown promise as molecular probes for PET imaging of melanoma. This application is crucial in the early detection and treatment of melanoma (Liu et al., 2013).
Anticancer and VEGFR-2 Inhibitory Effects
- A nicotinamide-based derivative was designed as an antiproliferative VEGFR-2 inhibitor, demonstrating significant potential in cancer therapy (Elkaeed et al., 2022).
Inducers of Apoptosis
- A series of N-phenyl nicotinamides has been identified as potent inducers of apoptosis, highlighting their potential use in cancer treatment (Cai et al., 2003).
Tumor Radiosensitization
- Analogues of nicotinamide and benzamide have been shown to be effective radiosensitizers of various mouse tumors, implying their use in improving radiotherapy outcomes for cancer patients (Brown et al., 1991).
Eigenschaften
IUPAC Name |
N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c21-20(22,23)15-8-2-1-7-14(15)19(28)26-17-10-4-3-9-16(17)25-18(27)13-6-5-11-24-12-13/h1-12H,(H,25,27)(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGSJKWPUBDKGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2371105.png)
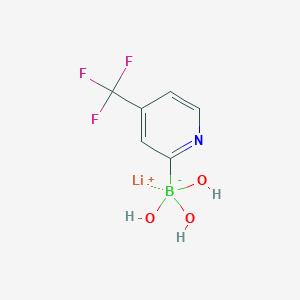
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2371107.png)
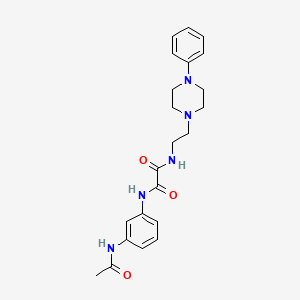
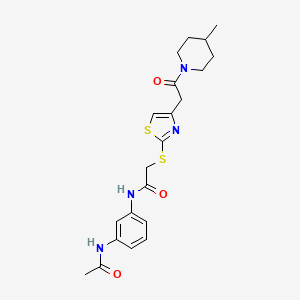
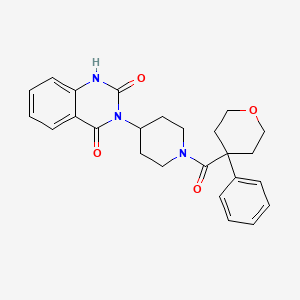
![1-[4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2371114.png)
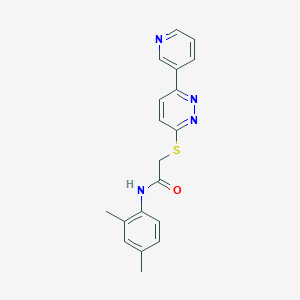
![Tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2371116.png)
![Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate](/img/structure/B2371117.png)
![(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2371119.png)
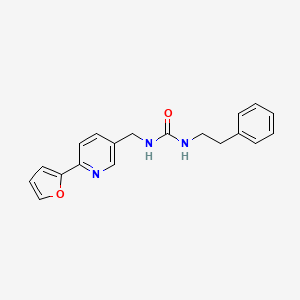
![Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2371122.png)
![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)